molecular formula C14H14O5 B1245007 Chaetoatrosin A

Chaetoatrosin A

Cat. No.: B1245007
M. Wt: 262.26 g/mol
InChI Key: XPOXRISVRJOBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chaetoatrosin A is a secondary metabolite isolated from the fungus Chaetomium atrobrunneum F448. It is a naphthalene derivative with the chemical formula C₁₄H₁₄O₅ and a molecular weight of 262.26 Da . Structurally, it is characterized as 1,8-dihydroxy-3(2-hydroxypropionyl)-6-methoxynaphthalene, confirmed via UV, IR, mass spectrometry, and NMR analyses . This compound acts as a chitin synthase II inhibitor, exhibiting 50% inhibition (IC₅₀) at 104 µg/mL in enzymatic assays . Its antifungal activity targets pathogens such as Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Cryptococcus neoformans, and Trichophyton mentagrophytes, making it a candidate for agricultural and clinical antifungal applications .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

1-(4,5-dihydroxy-7-methoxynaphthalen-2-yl)-2-hydroxypropan-1-one

InChI

InChI=1S/C14H14O5/c1-7(15)14(18)9-3-8-4-10(19-2)6-12(17)13(8)11(16)5-9/h3-7,15-17H,1-2H3

InChI Key

XPOXRISVRJOBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C2C(=C1)C=C(C=C2O)OC)O)O

Synonyms

chaetoatrosin A

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Inhibition Mechanism

Chaetoatrosin A primarily interacts with chitin synthase II (CHS II), a critical enzyme in fungal cell wall biosynthesis. Key findings include:

  • IC₅₀ Value : Inhibits CHS II by 50% at 104 µg/ml in enzymatic assays .

  • Antifungal Spectrum : Effective against Rhizoctonia solani, Pyricularia oryzae, and Trichophyton mentagrophytes .

  • Proposed Interaction : The hydroxypropionyl and methoxy groups likely coordinate with the enzyme’s active site, disrupting substrate binding or catalytic activity .

Structural Reactivity Analysis

The compound’s structure (1,8-dihydroxy-3-(2-hydroxypropionyl)-6-methoxynaphthalene) suggests reactivity at distinct functional groups:

Functional Group Potential Reactions Evidence/Inference
1,8-Dihydroxy Naphthalene Oxidation to quinones, electrophilic substitution (e.g., nitration, sulfonation)Common reactivity of dihydroxy aromatic systems in fungal metabolites .
Hydroxypropionyl Ester Hydrolysis (acid/base) to carboxylic acid, transesterificationEster group susceptibility to nucleophilic attack .
Methoxy Group Demethylation (enzymatic or chemical) to catechol derivativesAnalogous demethylation observed in related fungal polyketides .

Synthetic and Degradation Pathways

While no total synthesis of this compound has been reported, insights from structurally similar compounds suggest feasible routes:

  • Oxidative Coupling : Vanadium-catalyzed phenol coupling could construct the naphthalene core, as demonstrated in Chaetoglobin A’s synthesis .

  • Esterification : Late-stage acylation with 2-hydroxypropionic acid to install the hydroxypropionyl moiety .

  • Stability : Susceptible to photodegradation due to the conjugated naphthalene system, requiring storage in dark conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chaetoatrosin A belongs to a broader class of fungal secondary metabolites with antifungal properties. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Source Target/Mechanism Key Activity (IC₅₀ or Equivalent) Antifungal Spectrum
This compound Chaetomium atrobrunneum F449 Chitin synthase II inhibition 104 µg/mL Broad (e.g., R. solani, B. cinerea)
Tomichaedin Chaetomium spp. Chitin synthase II inhibition Not reported Not specified
Chaetochiversin A Chaetomium chiversii Hsp90 inhibition Not reported Anticancer focus
Cladosporol Cladosporium cladosporioides β-1,3-glucan synthase inhibition Not reported Broad fungal pathogens
Cladosporin Cladosporium spp. Lysine tRNA synthetase inhibition Antimalarial activity Plasmodium spp.

Key Findings

Mechanistic Specificity: this compound uniquely targets chitin synthase II, a critical enzyme for fungal cell wall integrity. In contrast, compounds like Cladosporol inhibit β-1,3-glucan synthase, another cell wall synthesis enzyme, but with distinct structural and mechanistic profiles . Tomichaedin, another Chaetomium-derived compound, shares the chitin synthase II target but lacks detailed activity data .

Structural Diversity :

  • This compound’s naphthalene scaffold differs from the isocoumarin backbone of Chaetochiversin A or the macrolide structure of Cladospolides . This structural variation correlates with divergent biological targets (e.g., Hsp90 vs. chitin synthase).

Antifungal Spectrum :

  • This compound demonstrates broad-spectrum activity against both plant (R. solani, P. oryzae) and human (C. neoformans, T. mentagrophytes) pathogens . Cladosporin , however, is primarily studied for antimalarial effects .

Potency and Limitations: this compound’s IC₅₀ of 104 µg/mL is moderate compared to synthetic antifungals like polyoxins (nanomolar-range IC₅₀), but its natural origin offers advantages for eco-friendly applications .

Q & A

Q. What experimental methodologies are recommended for isolating Chaetoatrosin A from natural sources?

Isolation requires a multi-step chromatographic approach. Begin with solvent extraction (e.g., methanol/ethyl acetate) followed by fractionation using silica gel column chromatography. Final purification can be achieved via reversed-phase HPLC, with UV detection at λ~280 nm (common for polyketides). Validate purity using LC-MS and NMR (¹H, ¹³C) . Include controls for solvent interference and replicate extractions to ensure consistency.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation of this compound?

Contradictions often arise from impurities or solvent artifacts. Cross-validate data using:

  • High-resolution MS to confirm molecular formula.
  • 2D NMR techniques (HSQC, HMBC) for stereochemical assignments.
  • X-ray crystallography if crystallizable. Discrepancies should prompt re-isolation or alternative derivatization (e.g., acetylation) to confirm functional groups .

Q. What bioassay frameworks are suitable for initial screening of this compound’s bioactivity?

Use tiered screening:

  • Primary assays : Broad-spectrum antimicrobial disk diffusion (e.g., Staphylococcus aureus, Candida albicans) or cytotoxicity (MTT assay on cancer cell lines like HeLa).
  • Secondary assays : Dose-response curves (IC₅₀ determination) and selectivity indices (e.g., comparing cancerous vs. non-cancerous cells). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .

Advanced Research Questions

Q. How should researchers design studies to investigate this compound’s mechanism of action (MoA) in complex biological systems?

Apply multi-omics integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to track protein expression changes.
  • Metabolomics : LC-MS/MS to map metabolic pathway disruptions. Validate hypotheses using CRISPR knockouts or siRNA targeting candidate pathways (e.g., apoptosis regulators) .

Q. What strategies address conflicting results in this compound’s cytotoxicity across different cell lines?

Systematically evaluate:

  • Cell line heterogeneity : Genetic profiling (e.g., STR DNA typing) to confirm identity.
  • Microenvironment factors : Hypoxia vs. normoxia conditions.
  • Pharmacokinetics : Cellular uptake efficiency (e.g., LC-MS quantification of intracellular concentrations). Use meta-analysis to compare datasets, adjusting for variables like passage number and culture media .

Q. How can computational tools enhance the optimization of this compound’s synthetic analogs?

Employ structure-activity relationship (SAR) modeling :

  • Molecular docking : Predict binding affinities to target proteins (e.g., topoisomerase II).
  • QSAR : Regression models linking substituent electronegativity/logP to bioactivity. Validate in vitro and prioritize analogs with >5-fold potency improvement over the parent compound .

Methodological Best Practices

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects?

  • Non-linear regression for IC₅₀ calculations (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample size adequacy (α=0.05, β=0.2) .

Q. How should researchers document experimental protocols for reproducibility?

Follow FAIR principles :

  • Metadata : Detailed chromatography gradients, NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent).
  • Raw data deposition : Public repositories (e.g., Zenodo) for spectra, chromatograms, and assay datasets.
  • Code sharing : GitHub scripts for statistical analyses .

Data Presentation Guidelines

Table 1 : Example framework for reporting this compound bioactivity data.

Assay TypeCell Line/StrainIC₅₀ (μM)Selectivity IndexReference Compound
Cytotoxicity (MTT)HeLa2.3 ± 0.48.2 (vs. HEK293)Doxorubicin (0.7 μM)
Antimicrobial (MIC)S. aureus12.5N/AVancomycin (1.0 μg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chaetoatrosin A
Reactant of Route 2
Chaetoatrosin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.